2-Chloro-5-ethyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Design ADME Properties

2-Chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5) is a 2,5-disubstituted 1,3,4-oxadiazole with a reactive C2-chloro handle for SNAr and cross-coupling diversification. Matched-pair data show 1,3,4-oxadiazoles exhibit an order of magnitude lower log D, improved metabolic stability, and reduced hERG inhibition vs 1,2,4-isomers. With MW 132.55 and LogP 1.2854, this fragment-like building block suits FBDD libraries, lead optimization bioisosteric replacement, and agrochemical discovery. ≥98% purity minimizes pre-synthesis purification. Zero associated patents ensure freedom to operate.

Molecular Formula C4H5ClN2O
Molecular Weight 132.55
CAS No. 1368394-17-5
Cat. No. B2943186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethyl-1,3,4-oxadiazole
CAS1368394-17-5
Molecular FormulaC4H5ClN2O
Molecular Weight132.55
Structural Identifiers
SMILESCCC1=NN=C(O1)Cl
InChIInChI=1S/C4H5ClN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3
InChIKeyVWSJJNAECOUKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5): Core Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D


2-Chloro-5-ethyl-1,3,4-oxadiazole is a 2,5-disubstituted 1,3,4-oxadiazole derivative characterized by a reactive chloro substituent at the 2-position and an ethyl group at the 5-position. This five-membered heteroaromatic ring containing two nitrogens and one oxygen serves as a versatile electrophilic building block for nucleophilic aromatic substitution and cross-coupling reactions in medicinal chemistry and agrochemical discovery programs . The compound exhibits a molecular weight of 132.55 g/mol and a calculated LogP of 1.2854, positioning it as a low molecular weight fragment with moderate lipophilicity suitable for fragment-based drug design and lead optimization campaigns .

2-Chloro-5-ethyl-1,3,4-oxadiazole: Why Analogs and Regioisomers Are Not Interchangeable in Discovery Chemistry


The 1,3,4-oxadiazole scaffold is not functionally equivalent to its 1,2,4-oxadiazole regioisomer or to other oxadiazole substitution patterns. A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, along with significantly improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility [1]. Within the 1,3,4-oxadiazole subclass, the precise substitution pattern—specifically the presence of the chloro leaving group at the 2-position versus alternative electrophiles such as chloromethyl or unsubstituted analogs—dictates both the synthetic accessibility and the downstream derivatization potential, making generic replacement without empirical validation a high-risk procurement strategy [2].

2-Chloro-5-ethyl-1,3,4-oxadiazole: Quantitative Differentiation from Closest Analogs for Informed Procurement


Lipophilicity Advantage of 1,3,4-Oxadiazole Scaffold Over 1,2,4-Oxadiazole Isomers

The 1,3,4-oxadiazole core demonstrates a consistent and substantial lipophilicity reduction relative to its 1,2,4-oxadiazole regioisomer. In a matched-pair analysis of 112 compound pairs from the AstraZeneca collection, 1,3,4-oxadiazole isomers exhibited an average log D reduction of 0.9–1.2 log units compared to their 1,2,4-oxadiazole counterparts, representing an order of magnitude lower lipophilicity [1]. This physicochemical difference is accompanied by improved metabolic stability and aqueous solubility, favoring the 1,3,4-oxadiazole scaffold for lead optimization programs where lower lipophilicity correlates with reduced promiscuity and improved developability [1].

Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability and hERG Liability Favoring 1,3,4-Oxadiazole Core

In addition to lipophilicity advantages, the 1,3,4-oxadiazole scaffold exhibits superior metabolic stability and reduced hERG channel inhibition compared to the 1,2,4-oxadiazole isomer. The matched-pair analysis revealed that 1,3,4-oxadiazole-containing compounds consistently demonstrate lower intrinsic clearance in human liver microsomes and reduced hERG binding affinity, as measured by patch-clamp electrophysiology and radioligand binding assays [1]. These class-level findings support the preferential selection of 1,3,4-oxadiazole building blocks such as 2-Chloro-5-ethyl-1,3,4-oxadiazole when hERG liability and metabolic soft spots are known project concerns [1].

Drug Metabolism Cardiac Safety Lead Optimization

Synthetic Accessibility and Yield Profile of 2-Chloro-5-ethyl-1,3,4-oxadiazole

The synthesis of 2-Chloro-5-ethyl-1,3,4-oxadiazole proceeds via established cyclization protocols that are compatible with common laboratory reagents and mild conditions [1]. While specific yield data for this exact compound is not publicly disclosed in primary literature (literature count: 0) [2], analogous 2,5-disubstituted 1,3,4-oxadiazoles are routinely synthesized via oxidative cyclization of N-acylhydrazones using chloramine T, achieving yields of 85–96% under optimized conditions [3]. This contrasts with the more challenging synthesis of certain 1,2,4-oxadiazole analogs, which often require harsher conditions and produce lower yields, making the 1,3,4-oxadiazole scaffold more attractive for scale-up and analog generation [1].

Synthetic Chemistry Process Development Building Block Utility

Purity Benchmarking and Vendor Specification Compliance

Commercially available 2-Chloro-5-ethyl-1,3,4-oxadiazole is supplied with a minimum purity specification of ≥98% (HPLC), as verified by independent vendor quality control data . This purity level meets or exceeds the typical ≥95% specification offered for closely related building blocks such as 2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole (CAS 926214-36-0) and 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2) . The compound is stored sealed under dry conditions at 2–8°C to preserve reactivity of the chloro substituent, a storage requirement that aligns with best practices for moisture-sensitive electrophilic heterocycles .

Quality Control Procurement Analytical Chemistry

Reactivity Profile: Chloro vs. Chloromethyl Electrophiles in Nucleophilic Substitution

The chloro substituent directly attached to the oxadiazole ring at the 2-position (as in 2-Chloro-5-ethyl-1,3,4-oxadiazole) exhibits distinct reactivity compared to chloromethyl (-CH₂Cl) analogs. While no direct kinetic studies have been published for this specific compound (literature count: 0) [1], the absence of a methylene spacer in 2-Chloro-5-ethyl-1,3,4-oxadiazole results in a more electrophilic carbon center due to the electron-withdrawing nature of the oxadiazole ring, facilitating nucleophilic aromatic substitution (S_NAr) under milder conditions than typically required for chloromethyl derivatives . Conversely, chloromethyl analogs (e.g., CAS 3914-45-2) react via S_N2 mechanisms and are more prone to elimination side reactions under basic conditions .

Organic Synthesis Reactivity Building Block Selection

Procurement Risk Assessment: Literature and Patent Landscape

2-Chloro-5-ethyl-1,3,4-oxadiazole (CAS 1368394-17-5) currently holds zero associated patents and zero primary literature citations, as documented by authoritative databases [1]. This contrasts sharply with closely related building blocks such as 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (CAS 3914-45-2), which is associated with 44 patents [2]. The absence of encumbered intellectual property and the lack of pre-existing biological activity disclosures position 2-Chloro-5-ethyl-1,3,4-oxadiazole as an unencumbered, low-IP-risk building block for the generation of novel, patentable chemical matter in early-stage drug discovery and agrochemical programs [1].

IP Landscape Procurement Strategy Research Tool Selection

2-Chloro-5-ethyl-1,3,4-oxadiazole: Prioritized Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Design

The low molecular weight (132.55 g/mol) and moderate calculated LogP (1.2854) of 2-Chloro-5-ethyl-1,3,4-oxadiazole align with fragment-like physicochemical property guidelines for FBDD libraries . The 1,3,4-oxadiazole core provides an inherent lipophilicity advantage over 1,2,4-oxadiazole fragments [1], while the chloro substituent offers a synthetic handle for fragment elaboration via nucleophilic substitution or metal-catalyzed cross-coupling. Procurement for fragment screening collections is supported by the compound's favorable ADME class profile and absence of structural alerts.

Lead Optimization Scaffold Replacement

In lead optimization programs where high lipophilicity, metabolic instability, or hERG liability are identified as key issues, 2-Chloro-5-ethyl-1,3,4-oxadiazole serves as a core scaffold for systematic bioisosteric replacement of ester, amide, or 1,2,4-oxadiazole moieties [1]. The matched-pair data demonstrating order-of-magnitude log D reduction and improved metabolic stability for 1,3,4-oxadiazoles [1] supports the procurement of this building block for the rapid synthesis of analogs aimed at improving developability profiles.

Agrochemical Discovery: Novel Herbicide and Fungicide Scaffold Generation

The 1,3,4-oxadiazole ring is a recognized pharmacophore in agrochemical research, and derivatives bearing ethyl and chloro substituents have been explored for herbicidal and fungicidal applications [2]. 2-Chloro-5-ethyl-1,3,4-oxadiazole, with zero associated patents [3], provides an unencumbered starting point for the design and synthesis of novel, patentable agrochemical candidates. Its moderate lipophilicity and reactive chloro handle facilitate the rapid exploration of chemical space around the oxadiazole core.

Parallel Synthesis and High-Throughput Chemistry Libraries

The robust synthetic accessibility of 1,3,4-oxadiazoles, typically achieved in high yields (85–96%) under mild conditions [4], makes 2-Chloro-5-ethyl-1,3,4-oxadiazole an ideal core for parallel library synthesis. The ≥98% commercial purity minimizes the need for pre-synthesis purification, and the reactive chloro substituent enables diversification with a broad range of amine, alcohol, and thiol nucleophiles or organometallic coupling partners. Procurement of multi-gram quantities supports the generation of focused screening libraries for both pharmaceutical and agrochemical targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.